molecular formula C23H20N2O3S2 B2883739 N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide CAS No. 941913-51-5

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide

Cat. No.: B2883739
CAS No.: 941913-51-5
M. Wt: 436.54
InChI Key: PHQOINOADUCMNX-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide is a complex organic compound that features a benzothiazole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide typically involves the reaction of 2-aminobenzothiazole with benzoyl isothiocyanate in the presence of a suitable solvent such as benzene . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its photophysical properties are influenced by excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) processes . These mechanisms are crucial for its applications in optoelectronics and as fluorescent probes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide is unique due to its combination of benzothiazole and benzamide structures, which confer distinct photophysical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-15(2)30(27,28)17-13-11-16(12-14-17)22(26)24-19-8-4-3-7-18(19)23-25-20-9-5-6-10-21(20)29-23/h3-15H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQOINOADUCMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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